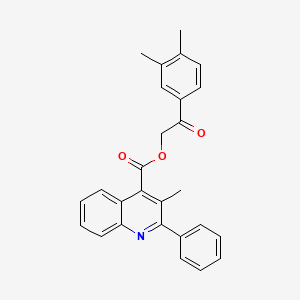
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromofenil)-2-oxoetílico 2-(4-heptilfenil)-8-metilquinolina-4-carboxilato es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo bromofenil, un grupo heptilfenil y una porción de metilquinolina carboxilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-bromofenil)-2-oxoetílico 2-(4-heptilfenil)-8-metilquinolina-4-carboxilato generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la reacción de acilación de Friedel-Crafts, donde un cloruro de acilo reacciona con un compuesto aromático en presencia de un catalizador ácido de Lewis, como el cloruro de aluminio. Esta reacción forma la estructura central, que luego se funcionaliza aún más mediante diversas reacciones de sustitución y acoplamiento para introducir los grupos bromofenil, heptilfenil y quinolina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-bromofenil)-2-oxoetílico 2-(4-heptilfenil)-8-metilquinolina-4-carboxilato puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados de óxido de N-quinolina.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el grupo carbonilo en un alcohol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) para la sustitución nucleofílica.
Productos principales
Oxidación: Derivados de óxido de N-quinolina.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
2-(4-bromofenil)-2-oxoetílico 2-(4-heptilfenil)-8-metilquinolina-4-carboxilato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado su potencial como sonda fluorescente debido a sus características estructurales únicas.
Medicina: Se ha explorado su potencial para propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de 2-(4-bromofenil)-2-oxoetílico 2-(4-heptilfenil)-8-metilquinolina-4-carboxilato implica su interacción con dianas moleculares y vías específicas. La porción de quinolina del compuesto puede intercalarse con el ADN, interrumpiendo el proceso de replicación y conduciendo a posibles efectos anticancerígenos. Además, el grupo bromofenil puede participar en la unión halógena, lo que mejora la afinidad de unión del compuesto a las proteínas diana.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-bromofenil)-2-oxoetílico 2-(4-heptilfenil)-8-metilquinolina-4-carboxilato: comparte similitudes con otros derivados de quinolina, como:
Unicidad
La presencia del grupo heptilfenil y el patrón de sustitución específico en el anillo de quinolina distinguen a 2-(4-bromofenil)-2-oxoetílico 2-(4-heptilfenil)-8-metilquinolina-4-carboxilato de otros compuestos similares.
Propiedades
Número CAS |
355433-27-1 |
|---|---|
Fórmula molecular |
C32H32BrNO3 |
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C32H32BrNO3/c1-3-4-5-6-7-10-23-12-14-24(15-13-23)29-20-28(27-11-8-9-22(2)31(27)34-29)32(36)37-21-30(35)25-16-18-26(33)19-17-25/h8-9,11-20H,3-7,10,21H2,1-2H3 |
Clave InChI |
KZZOXKYBVFOVIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040403.png)
![8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12040406.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12040417.png)

![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)
![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)


![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)
![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)

![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)
